
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest due to their potential as chemotherapeutic agents. In one study, a series of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and evaluated for their antileukemic properties. The synthesis involved the determination of structures using FTIR, (1)H NMR, and mass spectroscopy. One compound, in particular, showed significant potential in inducing cell death in leukemic cells, suggesting its promise as an anti-leukemic agent .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied using both experimental and theoretical methods. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction. Theoretical calculations, including Hartree–Fock and density functional theory, were used to compare with experimental data, providing insights into the conformational flexibility and molecular properties of the compound . Another study on a similar compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, also utilized X-ray diffraction and NMR to elucidate its molecular geometry and electronic structure .
Chemical Reactions Analysis
The chemical reactivity of benzimidazole derivatives can be inferred from their molecular structure and electronic properties. The frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) distribution are critical in understanding the sites of chemical reactivity. For example, the MEP distribution and FMO analysis of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole provided insights into its potential reaction sites and stability . Similarly, the FMO analysis of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid helped in understanding its reactivity and interaction with other molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The vibrational frequencies, obtained from IR spectroscopy, and the chemical shift values from NMR spectroscopy provide detailed information about the molecular conformation and electronic environment of the atoms within the molecule. These properties are essential for predicting the behavior of these compounds under different physical conditions and their interactions with biological targets. For instance, the study of the molecular structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate through XRD and NMR contributed to a better understanding of its physical properties .
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
DNA Minor Groove Binding : Compounds structurally similar to 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, such as Hoechst 33258, a bis-benzimidazole derivative, are known to bind to the minor groove of double-stranded B-DNA. This binding specificity is utilized for fluorescent DNA staining in cell biology for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content and plant chromosome analysis. This property also underpins their use in radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and molecular biology research U. Issar, R. Kakkar, 2013.
Optoelectronic Materials
Optoelectronic Applications : Benzimidazole derivatives, including compounds with similar structures, have been researched for their potential in optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, have shown significant value in creating novel optoelectronic materials. This includes applications in organic light-emitting diodes (OLEDs), phosphorescent materials for OLEDs, and potential structures for nonlinear optical materials. The versatility of these compounds in the development of luminescent small molecules and chelate compounds highlights their importance in advancing optoelectronic device technology G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018.
Pharmacological Research
Drug Design and Pharmacology : The structural attributes of benzimidazole and its derivatives, including molecules like 4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine, are extensively studied for their pharmacological applications. These compounds serve as key scaffolds in the development of drugs with diverse biological activities. This includes antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and more. The research into these compounds aids in understanding their mechanism of action, optimizing their therapeutic efficacy, and minimizing adverse effects. The extensive therapeutic potential of benzimidazole derivatives makes them a critical area of research in medicinal chemistry and drug development R. Babbar, Swikriti, S. Arora, 2020.
Eigenschaften
IUPAC Name |
4-(6-methoxy-1H-benzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-11-6-7-12-13(8-11)17-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZKSLMDWRZRAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354838 |
Source


|
| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxy-1H-benzoimidazol-2-yl)-phenylamine | |
CAS RN |
366012-74-0 |
Source


|
| Record name | 4-(6-Methoxy-1H-benzimidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

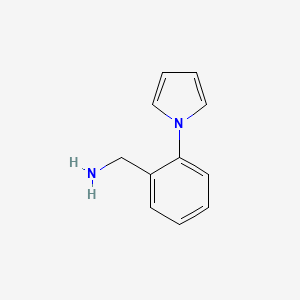

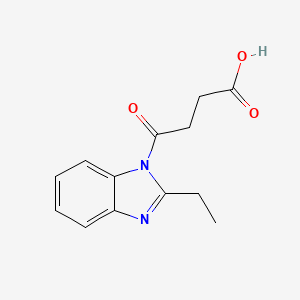



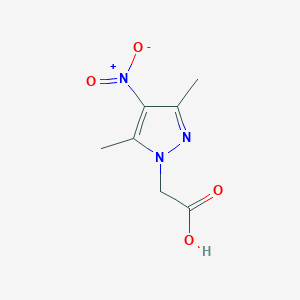
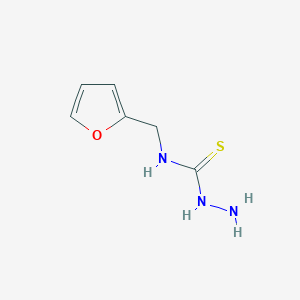
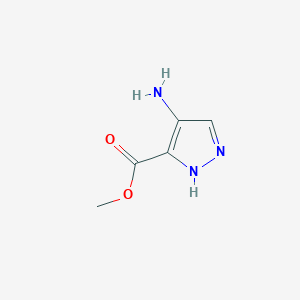

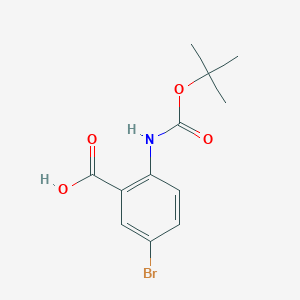
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
